7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Derivatives : A study by Ashalatha et al. (2007) involved the synthesis of several derivatives from 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which were screened for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds exhibited promising biological activities (Ashalatha et al., 2007).
Antimicrobial Activity : Mittal and colleagues (2011) synthesized derivatives from the compound and evaluated their antibacterial and antifungal activities, reporting significant antimicrobial effects (Mittal et al., 2011).
Novel Fused Derivatives Synthesis : Nagaraju et al. (2013) synthesized novel derivatives with potential for various applications, contributing to the compound's diverse application scope (Nagaraju et al., 2013).
Crystal and Molecular Structure
X-Ray Characterization : Ziaulla et al. (2012) described the crystal and molecular structure of a derivative of this compound, providing insights into its chemical properties (Ziaulla et al., 2012).
Structure Analysis and Implications : The study of its crystal and molecular structure aids in understanding its reactivity and potential applications in various fields.
Miscellaneous Applications
Microwave Irradiation Synthesis : Abdalha et al. (2011) demonstrated the synthesis of derivatives under microwave irradiation, highlighting a method for rapid and efficient production (Abdalha et al., 2011).
Sequential Aza-Wittig Reaction/Base Catalyzed Cyclization : Studies like those by Dai et al. (2011) and Liu et al. (2006) focused on the synthesis of derivatives through sequential aza-Wittig reactions and base-catalyzed cyclizations, showing the compound's versatility in synthetic chemistry (Dai et al., 2011), (Liu et al., 2006).
Efficient Synthesis for Pharmaceutical Applications : The efficient synthesis methods for derivatives of this compound, as studied by several researchers, highlight its potential in pharmaceutical and medicinal chemistry (Ding et al., 2003).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-Phenyl-5,6,7,8-tetrahydro1benzothieno3,2-bbenzothiophene (BTBT) derivatives, have been utilized in high-mobility organic field-effect transistor (OFET) devices . These devices are the primary targets of BTBT and its derivatives, suggesting a potential target for the compound .
Mode of Action
Btbt derivatives have shown aggregation-induced emission (aie) and mechanofluorochromic (mfc) behavior . This suggests that the compound might interact with its targets (such as OFET devices) by influencing their electronic properties, leading to changes in their emission and fluorescence characteristics.
Biochemical Pathways
The modulation of electronic properties and energy levels in the context of ofet devices suggests that the compound could influence electron transport pathways .
Result of Action
The potential modulation of electronic properties and energy levels could result in changes in the performance of ofet devices . For instance, BTBT derivatives have shown to double the hole mobilities in transistors when used in blends .
Properties
IUPAC Name |
7-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14-12-7-6-11(10-4-2-1-3-5-10)8-13(12)20-16(14)18-9-17-15/h1-5,9,11H,6-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMVGUWJQHUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC4=C2C(=O)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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